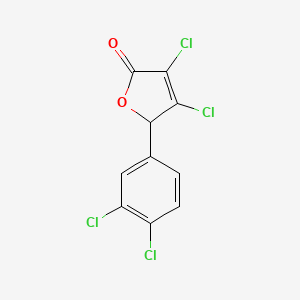
2(5H)-Furanone, 3,4-dichloro-5-(3,4-dichlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 3,4-dichloro-5-(3,4-dichlorophenyl)- is an organic compound with the molecular formula C10H4Cl4O2 This compound is characterized by its furanone core, which is a five-membered lactone ring, and the presence of multiple chlorine atoms attached to both the furanone ring and the phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(3,4-dichlorophenyl)- typically involves the chlorination of a precursor compound. One common method is the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then cyclized in the presence of a base, such as pyridine, to yield the desired furanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-(3,4-dichlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce less chlorinated derivatives. Substitution reactions can introduce various functional groups, such as alkoxy or amino groups, into the compound.
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 3,4-dichloro-5-(3,4-dichlorophenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Research into the biological activity of this compound has shown potential antimicrobial and antifungal properties. It may be used in the development of new pharmaceuticals or agrochemicals.
Medicine: The compound’s potential therapeutic effects are being investigated, particularly in the treatment of infections and inflammatory conditions.
Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials.
Mecanismo De Acción
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. The compound’s chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interfere with cellular processes is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorophenylacetic acid: A precursor in the synthesis of the furanone compound.
2(5H)-Furanone, 3,4-dichloro-5-phenyl-: A similar compound with a phenyl group instead of a dichlorophenyl group.
2(5H)-Furanone, 3-chloro-5-(3,4-dichlorophenyl)-: A related compound with one less chlorine atom on the furanone ring.
Uniqueness
2(5H)-Furanone, 3,4-dichloro-5-(3,4-dichlorophenyl)- is unique due to its high degree of chlorination and the specific arrangement of chlorine atoms This unique structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications
Propiedades
Número CAS |
57697-57-1 |
|---|---|
Fórmula molecular |
C10H4Cl4O2 |
Peso molecular |
297.9 g/mol |
Nombre IUPAC |
3,4-dichloro-2-(3,4-dichlorophenyl)-2H-furan-5-one |
InChI |
InChI=1S/C10H4Cl4O2/c11-5-2-1-4(3-6(5)12)9-7(13)8(14)10(15)16-9/h1-3,9H |
Clave InChI |
NZQJEKDMIWLIEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2C(=C(C(=O)O2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
![4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14613029.png)
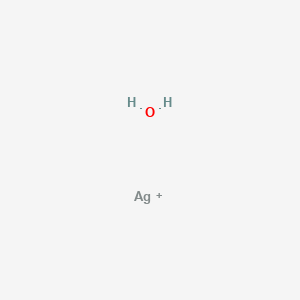
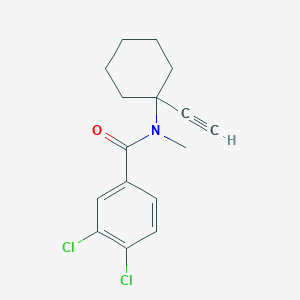
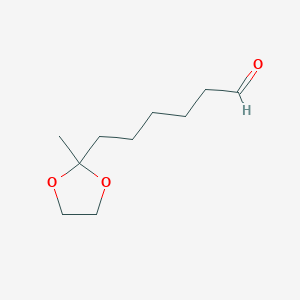

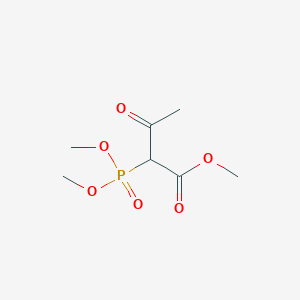
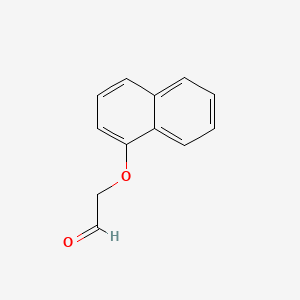
![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613071.png)
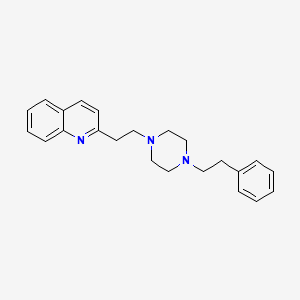
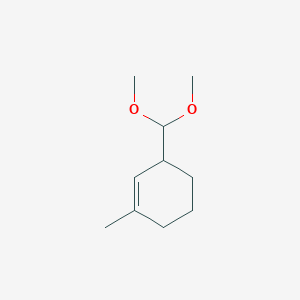
![N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14613086.png)

![but-2-enedioic acid;3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14613100.png)
